5-(Aminomethyl)furan-3-carboxylic acid hydrochloride
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Overview
Description
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO3 and a molecular weight of 177.59 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
This compound is a relatively new entity in the field of biochemical research .
Mode of Action
It’s known that the compound can be synthesized from 5-hydroxymethylfurfural (hmf) and ammonium formate through a chemobiocatalytic tandem process . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can be derived from 5-hydroxymethylfurfural (HMF), a key intermediate in biomass conversion
Result of Action
It’s known that the compound can be synthesized with a high yield of 81% , but the specific molecular and cellular effects resulting from its action require further investigation.
Preparation Methods
The synthesis of 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from furfurylamine. One common method includes the reaction of furfurylamine with sodium hydroxide, followed by oxidation with sodium hypochlorite . The final product is then treated with hydrochloric acid to obtain the hydrochloride salt form . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like sodium borohydride.
Scientific Research Applications
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride: This compound has a similar structure but differs in the position of the carboxylic acid group.
5-(Aminomethyl)furan-3-carbonitrile hydrochloride: This compound has a nitrile group instead of a carboxylic acid group, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(aminomethyl)furan-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTGUJUIUBHPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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